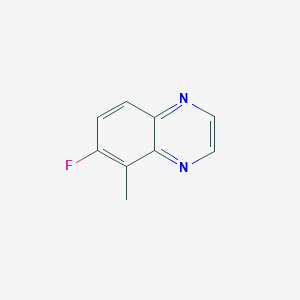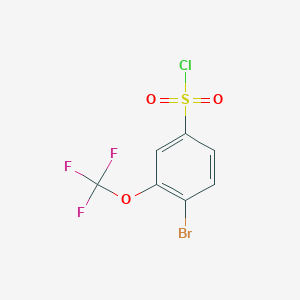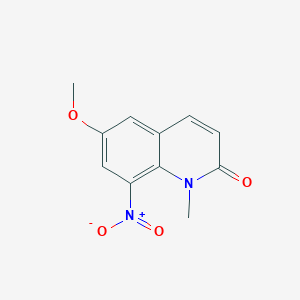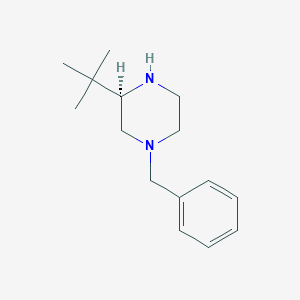![molecular formula C14H10ClFO B14029049 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H10ClFO. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of chloro, fluoro, and methyl substituents on the biphenyl structure, along with an aldehyde functional group, makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, including halogenation, Friedel-Crafts acylation, and formylation reactions. One common synthetic route is as follows:
Friedel-Crafts Acylation: The methyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control play crucial roles in scaling up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of electron-withdrawing groups (chloro and fluoro) and the aldehyde functional group can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group, which may affect its reactivity and applications.
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro substituent, which may influence its chemical properties and biological activity.
3’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde:
Uniqueness
The combination of chloro, fluoro, and methyl substituents, along with the aldehyde functional group, makes 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde unique
Properties
Molecular Formula |
C14H10ClFO |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-10(8-17)2-4-12(9)11-3-5-14(16)13(15)7-11/h2-8H,1H3 |
InChI Key |
BJCGPVBDYNSCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


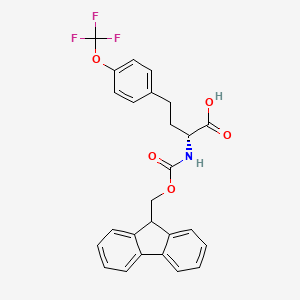
![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
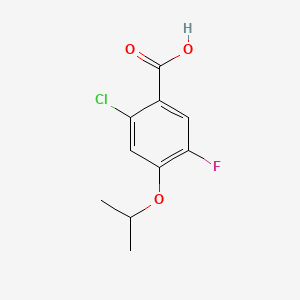
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
